

N-methyltetrahydro-2H-pyran-4-amine molecular weight and formula

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Compound of Interest

Compound Name: **N-methyltetrahydro-2H-pyran-4-amine**

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Technical Guide: N-methyltetrahydro-2H-pyran-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **N-methyltetrahydro-2H-pyran-4-amine**, a key intermediate in the development of targeted therapeutics.

Core Molecular Data

N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C6H13NO	[1]
Molecular Weight	115.17 g/mol	[2]
CAS Number	220641-87-2	[1]
Appearance	Liquid or solid	[3]
Synonyms	4-(Methylamino)tetrahydro-2H-pyran, Methyl-(tetrahydro-pyran-4-yl)-amine	[3]

Synthesis Protocol: Reductive Amination

N-methyltetrahydro-2H-pyran-4-amine can be synthesized via the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. The following protocol is a general methodology based on established procedures for the synthesis of 4-aminotetrahydropyran compounds.[\[4\]](#)

Materials:

- Tetrahydro-4H-pyran-4-one
- Methylamine (aqueous solution or as a salt)
- Palladium on carbon (Pd/C) catalyst
- Solvent (e.g., Isopropyl alcohol)
- Hydrogen source (for hydrogenation)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve tetrahydro-4H-pyran-4-one in the chosen solvent.
- Amine Addition: Add the methylamine solution to the reaction mixture. The molar ratio of the amine to the ketone should be optimized, but a common starting point is a slight excess of

the amine (e.g., 1.5 to 3.0 molar equivalents).[\[5\]](#)

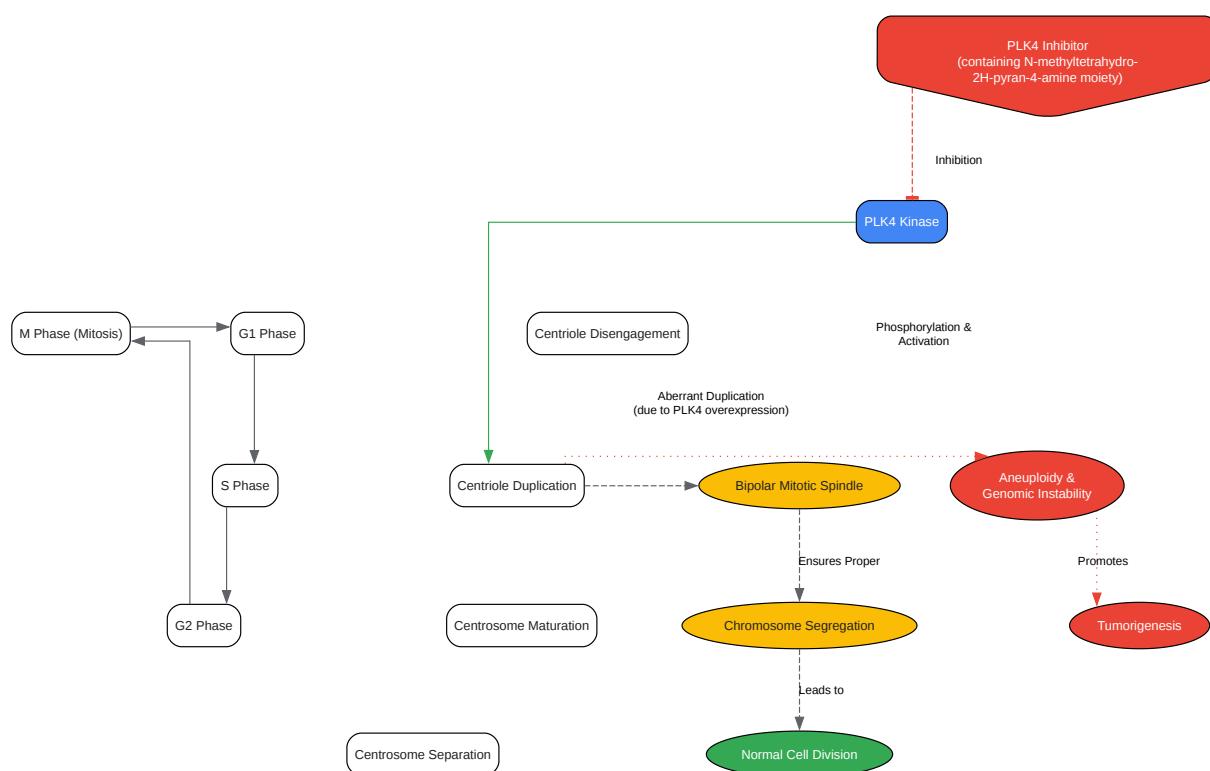
- Catalyst Addition: Carefully add the Pd/C catalyst to the mixture.
- Hydrogenation: The reaction is then carried out under a hydrogen atmosphere with stirring. The reaction temperature and pressure may vary but can be performed at room temperature.[\[5\]](#)
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
- Work-up: Upon completion, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
- Purification: The crude product can be purified by standard methods such as distillation or column chromatography to yield pure **N-methyltetrahydro-2H-pyran-4-amine**.

Biological Significance and Signaling Pathway

The **N-methyltetrahydro-2H-pyran-4-amine** moiety is a significant structural component in the development of potent and selective inhibitors of Polo-like kinase 4 (PLK4).[\[6\]](#)[\[7\]](#) PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, a fundamental process for the formation of the mitotic spindle and proper chromosome segregation during cell division.[\[8\]](#)

Dysregulation and overexpression of PLK4 have been implicated in various cancers, leading to abnormal centrosome numbers, genomic instability, and tumor progression.[\[8\]](#) Consequently, PLK4 has emerged as a promising therapeutic target for anticancer drug development.[\[8\]](#)

The following diagram illustrates the role of PLK4 in the cell cycle and the mechanism of its inhibition.



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Caption: PLK4 signaling in centriole duplication and its inhibition.

The inhibition of PLK4 by compounds containing the **N-methyltetrahydro-2H-pyran-4-amine** scaffold disrupts the normal process of centriole duplication. This disruption leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells that overexpress PLK4, highlighting the therapeutic potential of targeting this pathway.[8]

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